Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate
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Overview
Description
Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate is a complex organic compound with the molecular formula C20H12Cl2O6. This compound contains a total of 40 atoms, including 12 hydrogen atoms, 20 carbon atoms, 6 oxygen atoms, and 2 chlorine atoms . It is characterized by its aromatic rings and ester functionalities, making it a subject of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate typically involves the reaction of 4-(chlorocarbonyl)phenyl derivatives with hexa-2,4-dienedioic acid. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chlorocarbonyl groups to other functional groups, such as alcohols.
Substitution: The chlorine atoms in the chlorocarbonyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate involves its interaction with specific molecular targets. The chlorocarbonyl groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can disrupt normal cellular functions and pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) hexa-2,4-dienedioate
- Bis(4-bromocarbonyl)phenyl hexa-2,4-dienedioate
- Bis(4-fluorocarbonyl)phenyl hexa-2,4-dienedioate
Uniqueness
Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate is unique due to its specific combination of functional groups and aromatic rings. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve. Its ability to undergo diverse chemical reactions also enhances its versatility in research and industrial applications .
Properties
CAS No. |
189265-63-2 |
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Molecular Formula |
C20H12Cl2O6 |
Molecular Weight |
419.2 g/mol |
IUPAC Name |
bis(4-carbonochloridoylphenyl) hexa-2,4-dienedioate |
InChI |
InChI=1S/C20H12Cl2O6/c21-19(25)13-5-9-15(10-6-13)27-17(23)3-1-2-4-18(24)28-16-11-7-14(8-12-16)20(22)26/h1-12H |
InChI Key |
CSCGNAXDGAMEFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(=O)C=CC=CC(=O)OC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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